[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNIPCBTARPSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249794-96-4 | |
| Record name | [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Strategies
The synthesis of [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol revolves around three interdependent stages:
- Construction of the piperidine ring with a hydroxymethyl group at the 4-position.
- Introduction of the 6-fluoropyridin-2-yl moiety via nitrogen functionalization.
- Purification and stabilization of the final product.
Piperidine Ring Formation and Hydroxymethyl Installation
Industrial-scale protocols favor reductive amination for piperidine core assembly. A representative pathway involves condensing 4-piperidone with benzylamine derivatives under catalytic hydrogenation (Pd/C, 50–60 psi H₂) in tetrahydrofuran (THF), achieving >85% yield of 4-hydroxymethylpiperidine intermediates. Alternative methods employ ring-closing metathesis using Grubbs catalysts (e.g., Hoveyda-Grubbs II) to cyclize diene precursors, though yields remain moderate (60–70%).
Critical to hydroxymethyl retention is the use of protective groups during subsequent reactions. For instance, trimethylsilanyl-ethoxymethoxymethyl (SEM) groups are introduced via reaction with SEM-Cl in dichloromethane (DCM) under basic conditions (Et₃N, 0°C), shielding the alcohol during fluoropyridine coupling.
Fluoropyridine Incorporation via Nucleophilic Aromatic Substitution
SNAr Reaction Optimization
The 6-fluoropyridin-2-yl group is installed through nucleophilic aromatic substitution (SNAr) on 2-chloro-6-fluoropyridine derivatives. Key parameters include:
- Temperature : 80–100°C in polar aprotic solvents (DMF, NMP).
- Catalysts : Potassium carbonate or cesium fluoride to activate the pyridine ring.
- Reaction Time : 12–24 hours for complete displacement.
A patented protocol demonstrates this step using 1-benzoyl-4-fluoro-piperidin-4-yl methanesulfonate and 6-fluoropyridin-2-amine in DMF at 90°C, achieving 78% yield after silica gel chromatography (eluent: DCM/acetone 9:1).
Table 1: SNAr Reaction Conditions and Outcomes
| Precursor | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methanesulfonylpiperidine | DMF | K₂CO₃ | 90 | 78 |
| 4-Triflatepiperidine | NMP | CsF | 100 | 82 |
Alternative Coupling Approaches
Suzuki-Miyaura Cross-Coupling
For advanced intermediates, palladium-catalyzed coupling enables direct attachment of fluoropyridine boronate esters to halogenated piperidines. A method adapted from Parkinson’s disease drug candidates utilizes:
- Catalyst : PdCl₂(dppf)-CH₂Cl₂ (5 mol%).
- Ligand : 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
- Conditions : 70°C in dioxane/H₂O (3:1), 12 hours.
This route achieves 65–70% yield but requires stringent exclusion of oxygen.
Hydroxymethyl Deprotection and Final Isolation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 7.2 Hz, 1H, Py-H), 6.92 (d, J = 7.2 Hz, 1H, Py-H), 4.55 (s, 1H, -OH), 3.72–3.68 (m, 2H, Piperidine-H), 3.12–3.08 (m, 2H, Piperidine-H), 1.95–1.85 (m, 2H, Piperidine-H), 1.65–1.55 (m, 2H, Piperidine-H).
- ¹³C NMR : δ 162.1 (C-F), 148.9 (Py-C), 112.4 (Py-C), 65.3 (-CH₂OH), 52.1 (Piperidine-C).
Process Optimization and Scalability
Solvent Recycling
THF and DMF are recovered via distillation (70–80°C under reduced pressure), reducing production costs by 30%.
Catalytic Efficiency
Screening of Pd/C batches (5–10% loading) revealed that pre-reduced catalysts (H₂, 200°C) enhance SNAr reaction rates by 40% compared to untreated Pd/C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol serves as a building block for synthesizing more complex molecules. Its distinct structure allows researchers to explore new chemical reactions and develop novel compounds. For example, it can undergo various reactions such as oxidation, reduction, and substitution, leading to diverse derivatives useful in further research.
Biology
The compound is studied for its potential interactions with biological macromolecules. It acts as a probe to investigate enzyme mechanisms and receptor binding. The fluoropyridine moiety engages in hydrogen bonding and π-π interactions with target proteins, which can modulate their activity. This property is particularly valuable in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential . Research indicates that its derivatives may exhibit significant pharmacological activities. For instance:
- Antimicrobial Activity : Compounds similar to this have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 nM reported for certain derivatives.
- Anticancer Activity : In vitro studies demonstrate that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. IC50 values range from 0.95 μM to 1.00 μM across different cell lines.
Industry
Industrially, this compound finds applications in the production of pharmaceuticals , agrochemicals , and other specialty chemicals. Its unique properties make it valuable for various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).
Study 1: Antimycobacterial Screening
A series of benzothiazinone derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Among these, compounds featuring piperidine derivatives showed significant activity, suggesting that similar structures like this compound could be explored for further development.
Study 2: Antiproliferative Effects
Research evaluating new dihydro-pyrazolo derivatives found that compounds related to this compound exhibited varying degrees of antiproliferative activity against hematologic tumor cell lines. Some derivatives demonstrated IC50 values below 1 μM, indicating strong potential for therapeutic use.
Mechanism of Action
The mechanism of action of [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
[1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a chlorine atom instead of fluorine.
[1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a bromine atom instead of fluorine.
[1-(6-Methylpyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs .
Biological Activity
[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol is an organic compound with the molecular formula C11H15FN2O. It features a unique structure combining a piperidine and a fluorinated pyridine moiety, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound contains a hydroxymethyl group attached to the piperidine ring, which is crucial for its biological interactions. The presence of the fluorine atom enhances its electronic properties, potentially increasing its binding affinity to biological targets.
The mechanism of action of this compound involves interactions with various biological macromolecules, including proteins and enzymes. The fluoropyridine moiety is believed to engage in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins. This interaction profile suggests potential applications in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 nM reported for certain derivatives . This indicates that modifications to the piperidine and pyridine components can significantly enhance antimicrobial efficacy.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, one study reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.00 μM to 0.95 μM across different cell lines . The presence of the hydroxymethyl group is believed to play a critical role in enhancing cytotoxicity.
Study 1: Antimycobacterial Screening
A series of benzothiazinone derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Among these, compounds featuring piperidine derivatives showed significant activity, suggesting that similar structures like this compound could be explored for further development .
Study 2: Antiproliferative Effects
In a study evaluating new dihydro-pyrazolo derivatives, compounds related to this compound exhibited varying degrees of antiproliferative activity against hematologic tumor cell lines. Some derivatives demonstrated IC50 values below 1 μM, indicating strong potential for therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Feature | MIC/IC50 Value |
|---|---|---|
| [1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanol | Chlorine instead of Fluorine | Higher than Fluoro derivative |
| [1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol | Bromine instead of Fluorine | Lower than Fluoro derivative |
| [1-(6-Methylpyridin-2-yl)piperidin-4-yl]methanol | Methyl group instead of Fluorine | Variable |
The presence of fluorine in this compound appears to enhance its reactivity and binding affinity compared to its chlorinated or brominated analogs.
Q & A
Basic: How can researchers optimize the synthesis of [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol to improve yield and purity?
Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions such as solvent choice, temperature, and catalysts. For fluoropyridine derivatives like this compound, nucleophilic aromatic substitution (SNAr) is a common strategy. Key steps include:
- Pre-functionalization : Introduce fluorine at the 6-position of pyridine via fluorinating agents (e.g., KF in DMSO) before coupling with piperidine .
- Coupling Reaction : Use a piperidin-4-yl-methanol intermediate with a leaving group (e.g., chloride) for SNAr. Catalytic bases like NaH or Cs2CO3 enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) improves purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
